molecular formula C4H14Cl2N2 B3017675 Butane-1,2-diamine dihydrochloride CAS No. 1081531-27-2

Butane-1,2-diamine dihydrochloride

Cat. No.: B3017675
CAS No.: 1081531-27-2
M. Wt: 161.07
InChI Key: XMZZFULPOWQYQU-UHFFFAOYSA-N
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Description

Butane-1,2-diamine dihydrochloride is an organic compound with the molecular formula C4H14Cl2N2. It is a diamine derivative, meaning it contains two amine groups. This compound is often used in various chemical reactions and industrial applications due to its unique properties.

Scientific Research Applications

Butane-1,2-diamine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Safety and Hazards

The safety data sheet for a similar compound, 1,4-Diaminobutane, indicates that it is considered hazardous. It is harmful if swallowed, toxic in contact with skin, causes severe skin burns and eye damage, may cause respiratory irritation, and is fatal if inhaled .

Mechanism of Action

Target of Action

Butane-1,2-diamine dihydrochloride, also known as Putrescine, is a polyamine that interacts with several targets. These include the putrescine-binding periplasmic protein , ornithine decarboxylase , and S-adenosylmethionine decarboxylase proenzyme . These targets play crucial roles in various biological processes, including cell growth and differentiation.

Mode of Action

The interaction of this compound with its targets leads to various changes in cellular processes. For instance, ornithine decarboxylase catalyzes the conversion of ornithine to putrescine, a key step in polyamine biosynthesis . The interaction with S-adenosylmethionine decarboxylase proenzyme is also significant as it is involved in the synthesis of spermidine and spermine, two other important polyamines .

Biochemical Pathways

This compound is involved in several biochemical pathways. It is synthesized biologically via two different pathways, both starting from arginine . In one pathway, arginine is converted into agmatine, a process catalyzed by the enzyme arginine decarboxylase (ADC) . These pathways are crucial for the production of polyamines, which are essential for cell growth and differentiation .

Pharmacokinetics

Its bioavailability would be influenced by factors such as absorption, distribution, metabolism, and excretion .

Result of Action

The action of this compound at the molecular and cellular levels results in various effects. For instance, it is known to regulate various aspects of plant growth, development, and stress responses . In humans, it is involved in cell proliferation and differentiation, and its dysregulation has been linked to various diseases .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect its charge and, consequently, its interaction with targets. Additionally, the presence of other molecules can either enhance or inhibit its action .

Preparation Methods

Synthetic Routes and Reaction Conditions

Butane-1,2-diamine dihydrochloride can be synthesized through several methods. One common approach involves the reaction of butane-1,2-diamine with hydrochloric acid. The reaction typically occurs under controlled conditions to ensure the formation of the dihydrochloride salt. The process can be summarized as follows:

C4H12N2+2HClC4H14Cl2N2\text{C4H12N2} + 2\text{HCl} \rightarrow \text{C4H14Cl2N2} C4H12N2+2HCl→C4H14Cl2N2

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using high-purity reagents. The reaction conditions are optimized to maximize yield and purity. The compound is then purified through crystallization or other separation techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Butane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form primary amines.

    Substitution: The amine groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

    Oxidation: Formation of amine oxides.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amines and other derivatives.

Comparison with Similar Compounds

Similar Compounds

    Putrescine: An organic compound with the formula C4H12N2, similar in structure but without the hydrochloride groups.

    2,3-Butanediamine: Another diamine with a different arrangement of amine groups.

Uniqueness

Butane-1,2-diamine dihydrochloride is unique due to its specific arrangement of amine groups and the presence of hydrochloride groups. This gives it distinct chemical properties and reactivity compared to other diamines.

Properties

IUPAC Name

butane-1,2-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2.2ClH/c1-2-4(6)3-5;;/h4H,2-3,5-6H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMZZFULPOWQYQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1081531-27-2
Record name butane-1,2-diamine dihydrochloride
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